NHS-5(6)カルボキシローダミン

説明

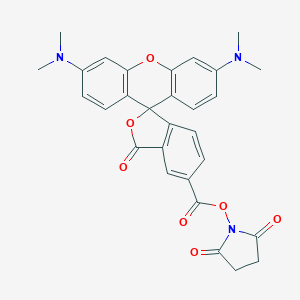

5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルは、様々な科学研究用途で広く使用されている蛍光色素です。ローダミン色素のファミリーに属し、その明るい蛍光と安定性で知られています。この化合物は、特にタンパク質、核酸、その他の生体分子の標識に有用です。これは、一次アミンと安定な共有結合を形成する能力によるものです。

科学的研究の応用

Bioconjugation

NHS-5(6)Carboxyrhodamine is extensively used in bioconjugation techniques to label proteins and other biomolecules. The NHS ester reacts specifically with primary amines on proteins, peptides, or amino-modified oligonucleotides, allowing researchers to track these biomolecules in biological systems.

Key Features:

- High Specificity: Ensures precise labeling with minimal background interference.

- Stable Conjugates: Forms stable amide bonds with biomolecules.

Fluorescence Microscopy and Imaging

The compound's fluorescent properties make it ideal for fluorescence microscopy and imaging applications. It emits strong green fluorescence (excitation ~502 nm, emission ~527 nm), which is useful for visualizing labeled proteins in live cells and tissues.

Applications in Imaging:

- Cell Tracking: Enables real-time observation of cellular processes.

- Immunofluorescence Assays: Utilized in techniques like Western blotting and ELISA to detect specific proteins.

Flow Cytometry

NHS-5(6)Carboxyrhodamine is employed in flow cytometry for the detection and quantification of specific biomolecules. Its ability to label cells allows for the analysis of cell populations based on fluorescence intensity.

Advantages:

- Quantitative Analysis: Facilitates the measurement of biomolecule expression levels.

- Multiparametric Analysis: Can be used alongside other fluorescent markers for comprehensive analysis.

Diagnostic Assays

In the medical field, NHS-5(6)Carboxyrhodamine is applied in various diagnostic assays, including those used for disease detection and monitoring. Its fluorescent properties enhance the sensitivity and specificity of these assays.

Use Cases:

- Biosensors: Integrated into biosensors for detecting pathogens or biomarkers.

- Diagnostic Kits: Used in commercial kits for laboratory diagnostics.

Data Tables

| Application Area | Specific Use Case | Advantages |

|---|---|---|

| Bioconjugation | Labeling proteins | High specificity, stable conjugates |

| Fluorescence Microscopy | Cell tracking and imaging | Real-time observation |

| Flow Cytometry | Detection of biomolecules | Quantitative analysis |

| Diagnostic Assays | Disease detection | Enhanced sensitivity |

Case Study 1: Protein Labeling for Cellular Imaging

In a study published in Nature Methods, researchers used NHS-5(6)Carboxyrhodamine to label a specific protein involved in cell signaling pathways. The labeled protein was tracked using fluorescence microscopy, revealing insights into its localization and dynamics within live cells. The results demonstrated the dye's effectiveness in providing clear visualization without significant background noise.

Case Study 2: Flow Cytometric Analysis of Stem Cells

A research team employed NHS-5(6)Carboxyrhodamine to analyze stem cell populations via flow cytometry. By labeling surface markers on stem cells, they were able to quantify different subpopulations based on their fluorescence intensity. This study highlighted the dye's utility in stem cell research and its capability to facilitate multiparametric analysis.

作用機序

5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルの作用機序には、以下の手順が含まれます。

細胞透過性: この化合物は細胞透過性であり、細胞内へ拡散できます。

共有結合形成: スクシンイミジルエステル基は、細胞内タンパク質やその他の生体分子の一次アミンと反応して、安定な共有結合を形成します。

生化学分析

Biochemical Properties

NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .

Cellular Effects

In cellular processes, NHS-5(6)Carboxyrhodamine is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .

Molecular Mechanism

At the molecular level, NHS-5(6)Carboxyrhodamine exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, NHS-5(6)Carboxyrhodamine remains stable, allowing for long-term studies of cellular function

Transport and Distribution

The transport and distribution of NHS-5(6)Carboxyrhodamine within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.

Subcellular Localization

The subcellular localization of NHS-5(6)Carboxyrhodamine is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .

準備方法

合成ルートと反応条件

5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルの合成は、一般的に以下の手順を伴います。

出発物質: 合成は、ローダミン誘導体であるテトラメチルローダミンから始まります。

カルボキシル化: テトラメチルローダミンはカルボキシル化されて、5位と6位にカルボキシル基が導入されます。

工業的生産方法

工業的な設定では、5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルの製造は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク合成: 大量のテトラメチルローダミンが、自動化された反応器を使用してカルボキシル化および活性化されます。

精製: 生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度と収率が確保されます。

化学反応の分析

反応の種類

5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルは、次のようないくつかのタイプの化学反応を起こします。

置換反応: スクシンイミジルエステル基は、一次アミンと反応して安定なアミド結合を形成します。

一般的な試薬と条件

一次アミン: 一般的な試薬には、タンパク質のリジン残基または一次アミンを含むその他の生体分子が含まれます。

反応条件: 反応は通常、中性からわずかに塩基性のpH (pH 7.0〜9.0) の水性緩衝液中で行われ、アミド結合の形成が促進されます.

主要な生成物

5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルと一次アミンの反応から生成される主な生成物は、蛍光標識された生体分子です。 エステルの加水分解により、対応するカルボン酸が生成されます .

4. 科学研究への応用

5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルは、次のような幅広い科学研究用途を持っています。

化学: 化学反応と分子間相互作用を研究するための蛍光プローブとして使用されます。

生物学: 細胞標識、追跡、およびイメージング研究に使用されます。タンパク質、核酸、その他の生体分子の標識に特に有用です。

医学: フローサイトメトリーや蛍光顕微鏡などの診断アッセイで使用され、特定の生体分子を検出および定量します。

類似化合物との比較

類似化合物

5(6)-カルボキシフルオレセインジアセテートN-スクシンイミジルエステル: 同様の用途に使用される別の蛍光色素ですが、スペクトル特性が異なります。

ローダミンB N-スクシンイミジルエステル: 同様の標識能力を持つ関連化合物ですが、蛍光特性が異なります.

独自性

5(6)-カルボキシテトラメチルローダミンN-スクシンイミジルエステルは、次のような理由で独特です。

明るい蛍光: 強力で安定した蛍光を提供するため、長時間のイメージング研究に最適です。

安定性: この化合物は一次アミンと安定な共有結合を形成するため、生体分子の長期間の標識が保証されます。

生物活性

NHS-5(6)Carboxyrhodamine, also known as NHS-Rhodamine, is a fluorescent dye that has gained significant attention in biological research due to its ability to label biomolecules for imaging and tracking within biological systems. This article explores the biological activity of this compound, including its synthesis, properties, applications, and relevant case studies.

NHS-5(6)Carboxyrhodamine is characterized by its reactive N-hydroxysuccinimide (NHS) ester group, which allows it to easily conjugate with primary amines in proteins and other biomolecules. The compound exhibits strong fluorescence, making it suitable for various imaging applications. Key properties include:

- Molecular Weight : 494.97 g/mol

- Excitation/Emission Wavelengths : 520 nm / 546 nm in methanol

- Solubility : Moderately soluble in DMSO and DMF

- Storage Conditions : Store at -20°C, protected from light

Synthesis

The synthesis of NHS-5(6)Carboxyrhodamine involves the acetylation of the phenolic groups of rhodamine followed by the formation of the NHS ester. The process typically includes:

- Acetylation : Rhodamine is treated with acetic anhydride in the presence of a base.

- Formation of NHS Ester : The acetylated rhodamine is reacted with NHS to produce the NHS ester form.

This method allows for the selective formation of the 5 and 6 isomers, which are crucial for specific applications in biological systems .

Fluorescence Properties

NHS-5(6)Carboxyrhodamine demonstrates high quantum yield and fluorescence lifetime, making it an effective probe for cellular imaging. Studies have shown that it can stain various cell types significantly more effectively than other fluorophores, enhancing its utility in live-cell imaging .

Applications in Cell Biology

- Cellular Staining : The dye is extensively used for labeling proteins and other biomolecules within cells. For instance, it has been employed to visualize tubulin structures in cancer cells, demonstrating its potential as a cytotoxic agent due to its ability to penetrate cell membranes effectively .

- Drug Delivery Systems : NHS-5(6)Carboxyrhodamine has been integrated into drug delivery systems where its fluorescent properties allow for tracking the distribution and localization of therapeutic agents within tissues .

- Multidrug Resistance Studies : Research indicates that this compound can be used to study multidrug resistance mechanisms in cancer cells by observing its staining patterns relative to efflux pump activity .

1. Tubulin Imaging in Cancer Cells

In a study involving HeLa cells, NHS-5(6)Carboxyrhodamine was utilized to stain tubulin at concentrations as low as 100 nM. The results indicated a marked increase in staining intensity compared to other dyes, with a cytotoxicity threshold (EC50) comparable to established chemotherapeutics like taxanes .

| Dye | EC50 (nM) | Staining Intensity |

|---|---|---|

| NHS-5(6)Carboxyrhodamine | 6.3 ± 0.5 | High |

| Taxanes | 1 - 10 | Moderate |

2. Evaluation of Membrane Permeability

A comparative study assessed the membrane permeability of various rhodamine derivatives using U-2 OS cells expressing multidrug-resistance proteins. The NHS-5(6)Carboxyrhodamine showed superior performance over other probes, indicating minimal interaction with efflux pumps and allowing effective intracellular delivery without the need for inhibitors like Verapamil .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYYHBMOVJJZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478456 | |

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150408-83-6 | |

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。